N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,2,4-thiadiazole ring via a thioacetamide bridge. This article compares its synthetic routes, biological activities, and physicochemical properties with those of related compounds.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS3/c1-11-3-6-13(7-4-11)17-22-19(27-23-17)25-10-16(24)21-18-20-14-8-5-12(2)9-15(14)26-18/h3-9H,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTADHKCVWUWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound’s structure combines two pharmacophoric motifs:
- Benzothiazole : The 6-methyl substitution on the benzothiazole ring may enhance lipophilicity and membrane permeability.
Key analogs (Table 1) include:
Structural Insights :
Physicochemical Properties
Elemental Analysis :
Thermal Stability :
- Benzothiazole-thiadiazole hybrids typically exhibit melting points >200°C (e.g., 9d in melts at 210–215°C), suggesting robust stability .
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